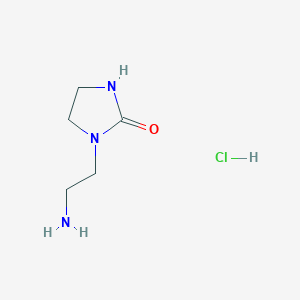

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride

Description

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is a heterocyclic compound featuring an imidazolidinone core substituted with a 2-aminoethyl group and a hydrochloride salt. Its molecular formula is C₅H₁₁N₃O·HCl, with a calculated molecular weight of approximately 165.62 g/mol (free base: 129.16 g/mol ). The compound is registered under CAS No. 6281-42-1 (free base) and EINECS No. 228-491-9 .

Properties

IUPAC Name |

1-(2-aminoethyl)imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-1-3-8-4-2-7-5(8)9;/h1-4,6H2,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHGRVITJTWXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108723-52-0 | |

| Record name | 1-(2-Aminoethyl)-2-imidazolidinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108723520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D9P45VM49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Synthesis Using Ruthenium-Loaded Activated Carbon

A high-yield method involves the reaction of ethylenediamine, ethanolamine, and CO₂ catalyzed by ruthenium supported on nitric acid–pretreated activated carbon (Ru/HNO₃-TAC). Response surface methodology (RSM) optimized the following conditions:

-

Temperature : 206.5°C

-

CO₂ pressure : 9.35 MPa

-

Reaction time : 10.1 hours

Under these conditions, the yield reached 83.1% , closely aligning with the model-predicted 84.9%. The catalyst’s efficacy stems from HNO₃ pretreatment, which increases oxygen-containing functional groups on activated carbon, enhancing Ru dispersion and catalytic activity.

Table 1: Optimized Parameters for AEI Synthesis via RSM

| Parameter | Optimal Value |

|---|---|

| Temperature (°C) | 206.5 |

| CO₂ Pressure (MPa) | 9.35 |

| Reaction Time (h) | 10.1 |

| Predicted Yield (%) | 84.9 |

| Experimental Yield (%) | 83.1 |

Cyclization of Diethylenetriamine and Urea

An alternative route involves heating diethylenetriamine with urea under reflux. The mechanism proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of urea, followed by cyclodehydration:

This method avoids pressurized conditions but requires careful temperature control to minimize byproduct formation.

Hydrochlorination of AEI to Form the Hydrochloride Salt

Hydrogen Chloride Gas in Organic Solvents

The free base AEI is treated with HCl gas in dioxane, ethyl acetate, or methyl tert-butyl ether (MTBE). Optimal conditions include:

-

HCl concentration : 5 mol/L

-

Reaction temperature : 20–25°C

-

Reaction time : 8 hours

A patent example reports dissolving 100 g of AEI in 600 mL of 5 M HCl-dioxane solution, yielding 74 g (85%) of crude hydrochloride after filtration.

Recrystallization for Purification

Crude hydrochloride is recrystallized from ethanol/ethyl acetate (1:1 v/v):

-

Dissolve 74 g crude product in 520 mL ethanol at 78°C.

-

Add 520 mL ethyl acetate and cool to 0°C.

-

Filter and dry to obtain 59 g (80% recovery) of pure 1-(2-aminoethyl)imidazolidin-2-one hydrochloride.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of AEI Synthesis Routes

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Ru/HNO₃-TAC Catalysis | 83.1 | High pressure/temperature | Moderate |

| Diethylenetriamine-Urea | 70–75 | Ambient pressure | High |

| BEMP-Catalyzed Cyclization | – | Mild conditions | High |

The Ru-catalyzed method offers the highest yield but requires specialized equipment for high-pressure CO₂ handling. The diethylenetriamine-urea route is more accessible for laboratory-scale synthesis but necessitates rigorous purification.

Mechanistic Insights and Computational Studies

DFT calculations on analogous systems reveal that base-catalyzed deprotonation of urea NH groups initiates cyclization by lowering the activation energy for ring closure. For example, BEMP deprotonates propargylic ureas, enabling a 12.5 kcal/mol barrier for cyclization. These findings suggest that tailored bases could further optimize AEI synthesis.

Industrial Applications and Challenges

The hydrochloride salt’s poor solubility in aqueous media complicates formulation, necessitating co-solvents like acetonitrile-water (15:85 v/v) for pharmaceutical use. Future research should explore continuous-flow systems to enhance the scalability of high-pressure catalytic methods .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form substituted imidazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and other functionalized compounds. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C5H11N3O

- Molecular Weight : 129.16 g/mol

- Structure : Features an imidazolidin-2-one ring structure with an aminoethyl side chain.

- Physical Form : White crystalline solid, highly soluble in water.

Enzyme Inhibition

Research indicates that 1-(2-Aminoethyl)imidazolidin-2-one exhibits enzyme inhibition properties, particularly against:

- Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance in the body. Inhibition of carbonic anhydrase can be beneficial in treating conditions like glaucoma and certain neurological disorders.

- Urease : Inhibiting urease is relevant for managing hyperammonemia, a condition characterized by elevated ammonia levels in the blood. Urease's role in urea breakdown makes it a target for therapeutic interventions .

Drug Design and Development

The compound's core structure serves as a scaffold for designing new drugs. By modifying functional groups attached to the imidazolidinone framework, researchers can synthesize molecules with tailored biological activities. This approach is particularly significant in developing treatments for metabolic disorders and infections .

Studies have demonstrated various biological activities associated with 1-(2-Aminoethyl)imidazolidin-2-one:

- Antimicrobial Properties : Potential applications in combating bacterial infections due to its structural similarities to known antimicrobial agents.

- Neuroprotective Effects : Investigations into its role in protecting neuronal cells from damage could lead to new treatments for neurodegenerative diseases .

Case Studies

Several studies have documented the applications of 1-(2-Aminoethyl)imidazolidin-2-one:

- Study on Carbonic Anhydrase Inhibition : A recent publication demonstrated the compound's efficacy in inhibiting carbonic anhydrase, suggesting its potential as a therapeutic agent for glaucoma treatment.

- Urease Inhibition Research : Another study highlighted its role in reducing urease activity, indicating possible applications in treating hyperammonemia .

- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound showed promising results in cellular models of neurodegeneration, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Key Properties:

- Physical Characteristics : Density of 1.137 g/cm³, boiling point of 363.1°C (760 mmHg), and refractive index of 1.506 .

- Safety : Classified as corrosive (Risk Phrase R34) with safety protocols including the use of protective equipment (S22, S26, S36/37/39, S45) .

- Applications : Primarily employed as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds

Detailed Analysis of Structural and Functional Differences

1-(2-Chloroethyl)imidazolidin-2-one

- Structure: Replaces the aminoethyl group with a chloroethyl substituent.

- Properties: The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the aminoethyl analogue .

- Applications : Used to synthesize alkylating agents or crosslinkers in polymer chemistry.

1,3-Dimethylimidazolidin-2-one

- Structure: Lacks the aminoethyl group; instead, methyl groups occupy the N1 and N3 positions.

- Properties : Higher polarity due to the absence of ionic hydrochloride, making it a polar aprotic solvent .

- Applications : Utilized in lithium-ion battery electrolytes and polymer production.

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride

- Structure : Features a nitro group at C5 and a methyl group at C2, with a dihydrochloride salt.

- Properties : Nitro group enhances redox activity, enabling DNA damage in anaerobic microorganisms .

- Applications : Intermediate in prodrugs like metronidazole derivatives for targeting hypoxic tumors .

(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole

- Structure : Bulky dichlorophenyl and allyloxy groups increase steric hindrance and lipophilicity (Log Pow = 3.82) .

- Properties : pH-dependent solubility (951 mg/L at pH 5 vs. 177 mg/L at pH 9) .

- Applications : Used in agrochemicals for its stability and membrane permeability.

Research Findings and Trends

- Reactivity: Aminoethyl derivatives (e.g., 1-(2-Aminoethyl)imidazolidin-2-one) are preferred for coupling reactions in drug synthesis due to their nucleophilic amine group . In contrast, chloroethyl analogues are more suited for alkylation reactions .

- Biological Activity : Nitroimidazole derivatives exhibit significant antimicrobial and antiparasitic activity, whereas dichlorophenyl-substituted imidazoles target pest enzymes .

- Safety: Corrosivity in hydrochlorides (e.g., R34) necessitates stringent handling, whereas non-ionic analogues (e.g., 1,3-dimethylimidazolidin-2-one) pose fewer hazards .

Biological Activity

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is characterized by its imidazolidinone structure, which contributes to its biological properties. The molecular formula is C5H11N3O, with a molecular weight of 115.16 g/mol. The presence of the aminoethyl group enhances its interaction with biological targets.

The biological activity of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, influencing their activity.

- Enzyme Modulation : It can act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.

- Cellular Uptake : The amino group facilitates cellular uptake, enhancing bioavailability.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride exhibits antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : Studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride:

- Antimicrobial Study :

- Neuroprotective Study :

- Inflammatory Response Study :

Data Table: Summary of Biological Activities

Q & A

Q. What role does it play in metal-organic framework (MOF) synthesis?

- Coordination Chemistry : The imidazolidinone nitrogen atoms bind transition metals (e.g., Cu²⁺), forming MOFs with high surface area (BET >1000 m²/g) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.